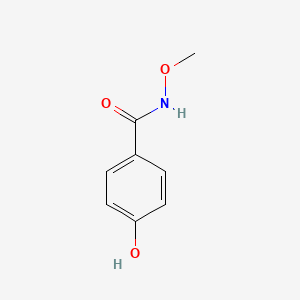
4-hydroxy-N-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-methoxybenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . It can be used as anti-HCV agents, as well as, inhibitors of urease .
Synthesis Analysis
An efficient strategy for the synthesis of a new benzamide derivative N-hydroxy-2-(4-methylbenzamido)benzamide was reported by using readily available reagents .Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-methoxybenzamide can be analyzed using various techniques such as X-ray diffraction . Mass spectrometry (MS) has become the central technique that is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy. Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-N-methoxybenzamide can be analyzed using various techniques. For example, its melting point is 154-159°C . More detailed properties can be analyzed using high-throughput material research .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, a derivative of 4-hydroxy-N-methoxybenzamide, has been studied . The methoxy-substituted benzene forms a dihedral angle of 22.9° with the amide group . This kind of structural analysis is crucial in understanding the physical and chemical properties of the compound .
Antioxidant Activity
Benzamides, including 4-hydroxy-N-methoxybenzamide, have been found to exhibit antioxidant activity . They have been shown to have total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamides have been found to have antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Co-crystal Formation
4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal was grown by slow evaporation technique . The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis . This shows the potential of 4-hydroxy-N-methoxybenzamide in the field of material science .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This shows the versatility of 4-hydroxy-N-methoxybenzamide in various applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-N-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLPKYZPVSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)


![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)

![2-[3-[[5-[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2810197.png)
![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
![ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2810200.png)